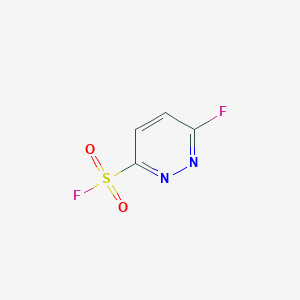

6-Fluoropyridazine-3-sulfonyl fluoride

Description

Significance of the Sulfonyl Fluoride (B91410) Moiety in Advanced Chemical Synthesis and Biology

The sulfonyl fluoride group (-SO₂F) is a privileged functional group in the realms of chemical biology and medicinal chemistry. enamine.net Its growing popularity stems from a unique balance of stability and reactivity. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis, allowing for their use in aqueous biological environments. mdpi.com

The sulfonyl fluoride moiety is a versatile electrophile that can covalently react with a range of nucleophilic amino acid residues in proteins, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. nih.gov This reactivity has been harnessed to develop:

Covalent Inhibitors: By attaching a sulfonyl fluoride to a molecule that specifically binds to a target protein, researchers can create potent and often irreversible inhibitors. This strategy is particularly valuable for enzymes that are difficult to inhibit with non-covalent binders.

Activity-Based Probes (ABPs): ABPs are powerful tools for functional proteomics. A sulfonyl fluoride-containing probe can be designed to react with the active site of a specific enzyme or class of enzymes, allowing for their detection, quantification, and identification in complex biological samples. nih.gov

"Click Chemistry" Reagents: The sulfur(VI) fluoride exchange (SuFEx) reaction, a next-generation click chemistry concept, utilizes the reliable reactivity of sulfonyl fluorides to form robust linkages. This has broad applications in materials science, drug discovery, and bioconjugation.

The reactivity of the sulfonyl fluoride group is highly dependent on its molecular context. When incorporated into a molecule that can bind to a protein's active site, the local environment can significantly enhance its reactivity towards a specific nucleophilic residue. nih.gov

Overview of Heteroaromatic Sulfonyl Fluorides in Scientific Inquiry

Heteroaromatic sulfonyl fluorides, a class of compounds to which 6-Fluoropyridazine-3-sulfonyl fluoride belongs, are of particular importance. The heteroaromatic ring can serve as a scaffold for directing the sulfonyl fluoride to a specific biological target and can be modified to fine-tune the molecule's physicochemical properties, such as solubility and cell permeability.

The synthesis of heteroaromatic sulfonyl fluorides can be challenging due to the potential instability of intermediates. However, several methods have been developed to access these valuable compounds. A common approach involves the conversion of the corresponding heteroaryl sulfonyl chloride to the sulfonyl fluoride using a fluoride source like potassium fluoride. vulcanchem.com Other methods include the oxidative chlorination of heteroaryl thiols followed by fluoride exchange. mdpi.comnih.gov

The electron-withdrawing or donating properties of the heteroaromatic ring can influence the electrophilicity of the sulfonyl fluoride group, thereby modulating its reactivity. This allows for the rational design of probes and inhibitors with tailored reactivity profiles. For instance, an electron-deficient ring system, such as pyridazine (B1198779), is expected to enhance the electrophilicity of the attached sulfonyl fluoride.

While detailed experimental data for this compound is limited, information on the analogous compound, 6-Fluoropyridine-3-sulfonyl fluoride, provides valuable insights.

Physicochemical Properties of 6-Fluoropyridine-3-sulfonyl fluoride

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃F₂NO₂S |

| Molecular Weight | 187.15 g/mol |

| IUPAC Name | 6-fluoropyridine-3-sulfonyl fluoride |

| SMILES | C1=CN=C(C=C1S(=O)(=O)F)F |

This data is for 6-Fluoropyridine-3-sulfonyl fluoride and is provided as a reference for the likely properties of this compound.

Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoropyridazine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTQAUJYLSBTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoropyridazine 3 Sulfonyl Fluoride and Analogous Sulfur Vi Fluorides

Precursor-Based Synthesis Approaches

Traditional synthetic routes to sulfonyl fluorides often rely on the transformation of readily available sulfur-containing precursors. These methods are foundational and widely employed for their reliability and accessibility of starting materials.

Conversion from Sulfonamides and Sulfonic Acid Derivatives

A practical route to sulfonyl fluorides involves the conversion of primary sulfonamides. A recently developed method utilizes a pyrylium (B1242799) salt (Pyry-BF4) and magnesium chloride to activate the sulfonamide, forming a sulfonyl chloride intermediate. This intermediate is then converted in situ to the more stable sulfonyl fluoride (B91410) by adding potassium fluoride (KF). d-nb.infoccspublishing.org.cndntb.gov.uaresearchgate.net This one-pot procedure is noted for its mild conditions and high chemoselectivity, allowing for the synthesis of sulfonyl fluorides from complex molecules. d-nb.infodntb.gov.uaresearchgate.net The reaction is typically carried out in acetonitrile (B52724) at elevated temperatures. d-nb.inforesearchgate.net

Similarly, sulfonic acids and their salts serve as abundant and inexpensive starting materials. rsc.org One-pot, two-step protocols have been developed where the sulfonic acid is first converted to the corresponding sulfonyl chloride using reagents like cyanuric chloride or trichloroacetonitrile. nih.govrsc.org This is immediately followed by a halogen exchange reaction to yield the sulfonyl fluoride. nih.govrsc.org Another approach employs thionyl fluoride (SOF2) for the direct deoxyfluorination of sulfonic acid sodium salts, a method that can produce sulfonyl fluorides in high yields within an hour. nih.govrsc.org For sulfonic acids themselves, deoxyfluorination reagents such as Xtalfluor-E® can be used under mild conditions. nih.gov

Table 1: Comparison of Reagents for Conversion from Sulfonamides and Sulfonic Acids

| Starting Material | Reagent(s) | Key Features |

|---|---|---|

| Primary Sulfonamides | Pyry-BF4, MgCl2, KF | Mild, one-pot, high chemoselectivity d-nb.infoccspublishing.org.cndntb.gov.uaresearchgate.net |

| Sulfonic Acids/Salts | Cyanuric Chloride, KHF2 | One-pot, two-step, uses inexpensive materials rsc.orgnih.govmdpi.com |

| Sulfonic Acid Sodium Salts | Thionyl Fluoride (SOF2) | Rapid, high yields nih.govrsc.org |

| Sulfonic Acids | Xtalfluor-E® | Mild conditions, bench-stable reagent nih.gov |

Halogen Exchange Methodologies (e.g., Sulfonyl Chlorides to Sulfonyl Fluorides)

The most conventional and widely practiced method for synthesizing sulfonyl fluorides is the halogen exchange (halex) of sulfonyl chlorides. acs.orgrsc.orgnih.gov This approach is favored due to the commercial availability or straightforward synthesis of sulfonyl chloride precursors. acs.org The process typically involves treating the sulfonyl chloride with a fluoride source. acs.org

A variety of fluoride salts can be employed, including potassium fluoride (KF), potassium bifluoride (KHF2), and ammonium (B1175870) or zinc fluorides. rsc.orgnih.gov To enhance the efficacy of the fluoride source, phase-transfer catalysts like 18-crown-6 (B118740) ether can be used with KF in solvents such as acetonitrile. mdpi.comrhhz.net Sharpless and co-workers have demonstrated that a saturated aqueous solution of KHF2 in a biphasic system with acetonitrile, THF, or CH2Cl2 is highly effective for converting a wide range of sulfonyl chlorides to their corresponding fluorides at room temperature. mdpi.comnih.gov This method exhibits excellent functional group tolerance. mdpi.com

Table 2: Fluoride Sources for Halogen Exchange from Sulfonyl Chlorides

| Fluoride Source | Catalyst/Solvent System | Notes |

|---|---|---|

| Potassium Fluoride (KF) | 18-crown-6 / Acetonitrile | "Naked fluoride" method, efficient rhhz.net |

| Potassium Bifluoride (KHF2) | Saturated aqueous solution / Acetonitrile | Biphasic system, broad substrate scope, good functional group tolerance mdpi.comnih.gov |

| Ammonium/Zinc Fluorides | Various | Early methods with some yield limitations rsc.org |

Diazotization and Fluorination Routes (e.g., Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic or heteroaromatic ring by converting a primary aromatic amine into an aryl fluoride. wikipedia.orgbyjus.com The process involves two main steps: the diazotization of the amine using nitrous acid in the presence of fluoroboric acid (HBF4) to form a diazonium tetrafluoroborate (B81430) salt, followed by the thermal decomposition of this isolated salt to yield the aryl fluoride. wikipedia.orgbyjus.comnih.gov

This reaction is a valuable tool for synthesizing compounds like fluoropyridines from aminopyridines. nii.ac.jp While traditionally effective, the method can be modified for improved safety and yield. For instance, other counterions like hexafluorophosphates (PF6−) or hexafluoroantimonates (SbF6−) can be used instead of tetrafluoroborates. wikipedia.orgbyjus.com An alternative approach avoids the isolation of the diazonium salt by performing the diazotization with sodium nitrite (B80452) in liquid hydrogen fluoride, which generates the aryl fluoride in situ. wikipedia.org The choice of solvent can also influence the reaction efficiency, with low- or non-polar solvents sometimes improving yields under milder conditions. nih.govacs.org

Metal-Catalyzed and Photoredox-Mediated Syntheses

Modern synthetic chemistry has seen a surge in the development of metal-catalyzed and photoredox-mediated reactions, offering novel pathways to sulfonyl fluorides that often provide greater functional group tolerance and milder reaction conditions compared to traditional methods.

Palladium-Catalyzed Cross-Coupling and One-Pot Conversions from Aryl Iodides

Palladium catalysis has enabled the direct synthesis of aryl sulfonyl fluorides from aryl halides, bypassing the need for pre-functionalized sulfur-containing substrates. A notable one-pot method involves the conversion of aryl iodides to aryl sulfonyl fluorides using a palladium catalyst, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an electrophilic fluorinating agent like Selectfluor. nih.govorganic-chemistry.orgacs.orgtheballlab.comacs.org This reaction proceeds by first forming a sulfinate intermediate, which is then fluorinated. acs.org The method is versatile, accommodating a wide range of electronically and sterically diverse aryl iodides and allowing for the installation of multiple sulfonyl fluoride groups. nih.govorganic-chemistry.orgacs.org

Similar palladium-catalyzed strategies have been successfully applied to aryl bromides, using N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source. nih.govnih.govrsc.orgscispace.com These one-pot procedures are operationally simple and demonstrate excellent functional group tolerance, making them suitable for the late-stage functionalization of complex molecules, including active pharmaceutical ingredients. nih.govrsc.orgscispace.com

Table 3: Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides

| Starting Material | Key Reagents | Fluorine Source | Advantages |

|---|---|---|---|

| Aryl Iodides | Pd(OAc)2, PAd2Bu, DABSO | Selectfluor | Good to excellent yields, broad scope nih.govtheballlab.comacs.org |

| Aryl Bromides | Palladium catalyst, DABSO | NFSI | First general method for aryl bromides, excellent functional group tolerance nih.govnih.govrsc.org |

Oxidative Fluorination Methods for Sulfur(VI) Compounds

Oxidative fluorination provides a direct route to sulfonyl fluorides from lower oxidation state sulfur compounds like thiols and disulfides. An electrochemical approach offers a mild and environmentally friendly method, using thiols or disulfides as starting materials and potassium fluoride (KF) as an inexpensive and safe fluoride source. acs.orgnih.gov This method avoids the need for stoichiometric chemical oxidants and proceeds through the anodic oxidation of the sulfur species. acs.orgnih.gov

Photoredox catalysis has also emerged as a powerful tool. A metal-free, three-component reaction has been reported for synthesizing aryl sulfonyl fluorides from dibenzothiophenium (DBT) salts using KHF2 as the fluorine source under visible light irradiation. nih.govfigshare.com This approach is efficient for the late-stage fluorosulfonylation of drug molecules. nih.gov Other photoredox methods can generate sulfonyl radicals from various precursors, which are then trapped by a fluorine source to form the sulfonyl fluoride. nih.govdomainex.co.uk For instance, Selectfluor can serve as both an oxidant and an electrophilic fluorine source in the conversion of disulfides or sulfonyl hydrazines to sulfonyl fluorides. rsc.org

Photoredox Catalysis for Alkyl and Heteroaryl Sulfonyl Fluorides

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides due to its mild reaction conditions and high functional group compatibility. mdpi.com This methodology allows for the generation of sulfonyl radicals from various precursors, which can then be trapped with a fluorine source. While direct photoredox synthesis of 6-fluoropyridazine-3-sulfonyl fluoride is not extensively detailed, the general applicability of these methods to heteroaryl systems provides a strong basis for its potential synthesis.

Recent studies have demonstrated the synthesis of alkyl sulfonyl fluorides from readily available starting materials like alkyl bromides, alcohols, and organoboron compounds. nih.govnih.gov For example, a photocatalytic approach enables the conversion of alkyl organotrifluoroborates and boronic acid pinacol (B44631) esters into the corresponding sulfonyl fluorides. nih.gov This reaction proceeds under visible light irradiation, and spectroscopic studies have confirmed that the acridinium (B8443388) catalyst's photoexcitation leads to the oxidation of the organotrifluoroborate substrates. nih.gov The reaction exhibits broad functional group tolerance, which is a significant advantage for complex molecule synthesis. nih.gov

For heteroaryl sulfonyl fluorides, photoredox-catalyzed methods have been developed that utilize thianthrenium salts as radical precursors. tandfonline.com A visible-light-mediated fluorosulfonylation of these salts with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as the sulfonyl source and potassium bifluoride (KHF2) as the fluorine source has been reported. tandfonline.com This approach is characterized by its operational simplicity and tolerance of a wide range of functional groups under mild conditions. tandfonline.com Additionally, a metal-free, three-component photoredox-catalyzed synthesis of aryl sulfonyl fluorides from dibenzothiophenium (DBT) salts has been developed, which also employs KHF2 as the fluorine source and shows promise for late-stage drug fluorosulfonylation. nih.gov

The general mechanism for many of these photoredox reactions involves the generation of an aryl or alkyl radical, which then reacts with a sulfur dioxide surrogate. The resulting sulfonyl radical is subsequently trapped by a fluorine atom source to yield the desired sulfonyl fluoride. The mildness of these conditions suggests they could be applicable to sensitive heterocyclic systems like pyridazine (B1198779).

| Catalyst | Starting Material | SO2 Source | Fluorine Source | Product Type | Reference |

| Acridinium catalyst | Organotrifluoroborates | DABSO | Selectfluor | Alkyl sulfonyl fluoride | nih.gov |

| Not specified (Visible light) | Thianthrenium salts | DABSO | KHF2 | Aryl/Heteroaryl sulfonyl fluoride | tandfonline.com |

| Metal-free | Dibenzothiophenium salts | Not specified | KHF2 | Aryl sulfonyl fluoride | nih.gov |

| fac-Ir(ppy)3 | α,α-difluoro-β-iodoketones | - | - | 3-Fluoropyridines | acs.org |

Electrochemical and Mechanochemical Synthetic Innovations

Electrochemical synthesis represents a green and efficient alternative for the preparation of sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants. researchgate.netnih.gov This method has been successfully applied to the synthesis of a broad range of sulfonyl fluorides, including alkyl, benzyl, aryl, and heteroaryl derivatives, from readily available thiols or disulfides. acs.orgnih.gov The process involves an oxidative coupling reaction with a fluoride source, typically potassium fluoride (KF), which is inexpensive and safe. researchgate.netacs.org

The reaction is generally carried out in an undivided cell with simple graphite (B72142) and stainless-steel electrodes. mdpi.com For instance, the electrochemical synthesis of sulfonyl fluorides from thiols and potassium fluoride has been demonstrated to be highly effective. thieme.de Kinetic studies have shown that the thiol is first rapidly oxidized at the anode to form a disulfide intermediate. acs.org This disulfide is then further oxidized and reacts with fluoride ions to form the corresponding sulfonyl fluoride. acs.org The reaction conditions are mild, typically conducted at room temperature, and exhibit a broad substrate scope. researchgate.netnih.gov

Specifically for heteroaryl systems, this electrochemical approach has been shown to be effective for substrates like pyrimidines, pyridines, and pyridazines. mdpi.com This indicates the high potential of this method for the synthesis of this compound from its corresponding thiol precursor. The scalability of this electrochemical process has also been explored, with flow chemistry approaches significantly reducing reaction times from hours to minutes. researchgate.netresearchgate.net

| Substrate | Fluoride Source | Electrode Material (Anode/Cathode) | Key Features | Reference |

| Thiols or Disulfides | Potassium Fluoride (KF) | Graphite/Stainless Steel | Mild conditions, broad scope, no chemical oxidants | researchgate.netacs.org |

| Heteroaryl Thiols (including pyridazine) | Potassium Fluoride (KF) | Graphite/Stainless Steel | Applicable to heteroaromatic systems | mdpi.com |

| Thiols | Potassium Fluoride (KF) | Graphite/Stainless Steel | Can be accelerated using flow chemistry | researchgate.net |

Mechanochemistry offers a sustainable and efficient solvent-free route to sulfonyl fluorides. acs.org This solid-state synthesis is typically performed in a mixer mill and can significantly reduce reaction times and simplify purification procedures compared to solution-based methods. acs.orgkuleuven.be

A notable mechanochemical method involves the conversion of stable sulfur(VI) 2-methylimidazoles into their corresponding sulfonyl fluorides. kuleuven.be The reaction uses potassium bifluoride (KHF2) as the fluorine source in the presence of acetic acid. kuleuven.beacs.org This approach is not limited to sulfonyl fluorides but can also be adapted for the synthesis of sulfonimidoyl and sulfoxyl fluorides under slightly modified conditions. acs.org The absence of a solvent not only provides environmental benefits but can also lead to different reaction pathways and selectivities. kuleuven.be

The general procedure involves milling the starting material with the fluorine source and an acid additive for a specific duration. youtube.com Purification is often simplified to a simple silica (B1680970) plug filtration, further enhancing the green credentials of this methodology. kuleuven.be This solvent-free approach has demonstrated good to excellent yields for a variety of substrates, highlighting its potential for the synthesis of compounds like this compound. kuleuven.beacs.org

| Starting Material | Fluorine Source | Additive | Key Advantages | Reference |

| Sulfonyl 2-methylimidazoles | Potassium bifluoride (KHF2) | Acetic acid | Solvent-free, shorter reaction times, simple purification | acs.orgkuleuven.be |

| Disulfides | - | Sodium hypochlorite (B82951) | One-pot, solvent-free | researchgate.net |

| Heterocycle formation and fluorination | - | Grinding auxiliary | Two-step, one-jar protocol | nih.gov |

Regioselectivity and Functional Group Tolerance in Synthesis

The success of modern synthetic methodologies is heavily reliant on their regioselectivity and tolerance of various functional groups, which is crucial for the synthesis of complex molecules.

In the context of electrochemical synthesis , the method displays excellent functional group tolerance. A wide array of functional groups are compatible with the reaction conditions, which is a significant advantage for late-stage functionalization. acs.orgnih.gov The reaction proceeds selectively at the thiol or disulfide group without affecting other sensitive moieties on the molecule.

Photoredox catalysis also offers high functional group tolerance due to its mild reaction conditions. nih.gov This allows for the synthesis of sulfonyl fluorides from substrates bearing various functional groups that might not be stable under harsher traditional methods. rhhz.net For instance, in the synthesis of 3-fluoropyridines via a photoredox-mediated coupling, a variety of substituents are tolerated. acs.org

Mechanochemical synthesis has also been shown to be compatible with a range of functional groups. For example, the acid-labile N-Boc protecting group was successfully retained during the mechanochemical synthesis of a sulfonimidoyl fluoride. acs.org

For heteroaromatic systems, achieving the correct regioselectivity is paramount. In the functionalization of pyridines and diazines, C-H fluorination followed by nucleophilic aromatic substitution (SNAr) has been shown to occur selectively at the position alpha to the nitrogen atom. nih.govacs.org This predictable regioselectivity is highly valuable for the synthesis of specifically substituted heterocycles. The SNAr reactions of 2-fluoroheteroarenes can be performed under mild conditions, which contributes to the high functional group compatibility of this two-step process. nih.govacs.org

Advancements in Scalable Synthesis and Late-Stage Functionalization

The ability to scale up a synthetic route and apply it to the late-stage functionalization of complex molecules are key drivers in modern drug discovery and development. nih.govrsc.org

Scalable synthesis has been a focus of several of the discussed methodologies. For instance, the direct chloride/fluoride exchange reaction using potassium fluoride in an acetone/water system has been successfully performed on a 100 mmol scale. thieme-connect.com Similarly, electrochemical methods have been adapted to flow chemistry setups, which not only allows for scalability but also significantly reduces reaction times. researchgate.net A recently developed green synthesis protocol using a stable sodium hypochlorite complex and potassium fluoride also demonstrates scalability, offering a low-cost and safe production method. acs.orgsciencedaily.com

Late-stage functionalization (LSF) is a powerful strategy for rapidly generating analogues of lead compounds without the need for de novo synthesis. nih.gov The mild conditions and high functional group tolerance of photoredox and electrochemical methods make them particularly well-suited for LSF. nih.govrhhz.net A notable example is the tandem C-H fluorination and nucleophilic aromatic substitution (SNAr) sequence. nih.govacs.org This strategy allows for the introduction of a fluorine atom at a specific C-H bond on a complex molecule, which can then be substituted by a variety of nucleophiles to create a diverse range of derivatives. nih.govacs.org This approach has been successfully applied to the late-stage derivatization of medicinally important compounds. nih.govacs.org

Reactivity and Mechanistic Investigations of 6 Fluoropyridazine 3 Sulfonyl Fluoride

Electrophilic Properties of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride moiety is a cornerstone of the reactivity of 6-Fluoropyridazine-3-sulfonyl fluoride, rendering the sulfur atom highly electrophilic and susceptible to attack by a variety of nucleophiles.

Reactivity Towards Nucleophilic Species

The sulfur atom in the sulfonyl fluoride group of this compound serves as a hard electrophilic center, readily reacting with a diverse range of soft and hard nucleophiles. This reactivity is fundamental to the synthesis of a wide array of sulfonated derivatives.

Commonly, reactions with primary and secondary amines lead to the formation of the corresponding sulfonamides. Similarly, alcohols and phenols can displace the fluoride to yield sulfonate esters, while thiols can be employed to generate thiosulfonates. The general mechanism for these transformations involves the nucleophilic attack on the electron-deficient sulfur atom, followed by the departure of the fluoride ion as a good leaving group.

The reaction conditions for these nucleophilic substitutions can be tailored based on the nucleophilicity of the attacking species. While highly nucleophilic reagents may react readily, less reactive nucleophiles often require the presence of a base to facilitate the reaction by deprotonating the nucleophile and increasing its reactivity.

Table 1: Representative Nucleophilic Substitution Reactions of the Sulfonyl Fluoride Group

| Nucleophile | Product |

| Primary Amine (R-NH₂) | N-Substituted Sulfonamide |

| Secondary Amine (R₂NH) | N,N-Disubstituted Sulfonamide |

| Alcohol (R-OH) | Sulfonate Ester |

| Phenol (B47542) (Ar-OH) | Aryl Sulfonate Ester |

| Thiol (R-SH) | Thiosulfonate |

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

This compound is an exemplary substrate for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction as a "click chemistry" platform. The SuFEx process leverages the unique stability and latent reactivity of the sulfonyl fluoride group. While remarkably stable under many conditions, the S-F bond can be activated under specific catalytic conditions to undergo exchange with a variety of nucleophiles. researchgate.net

Catalysts for SuFEx reactions involving sulfonyl fluorides often include organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or Lewis acids. These catalysts are believed to operate by activating the sulfonyl fluoride, making the sulfur atom more susceptible to nucleophilic attack. For instance, a base can interact with a protic nucleophile, increasing its nucleophilicity. Alternatively, a Lewis acid can coordinate to the fluorine or oxygen atoms of the sulfonyl group, enhancing its electrophilicity. A proposed mechanism involves the formation of a transient intermediate that facilitates the fluoride exchange. Silyl ethers are also common reaction partners in SuFEx chemistry, where the formation of a strong Si-F bond drives the reaction forward.

The broad applicability and high efficiency of SuFEx reactions make this compound a valuable building block for the modular construction of complex molecules in drug discovery, materials science, and chemical biology.

Transformations Involving the Pyridazine (B1198779) Core

The pyridazine ring of this compound is also a site of significant chemical reactivity, primarily through nucleophilic substitution at the fluorine-bearing carbon and through transition-metal-catalyzed coupling reactions.

Nucleophilic Substitution on the Fluoropyridazine Ring

The fluorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring, compounded by the sulfonyl fluoride group, activates the ring towards nucleophilic attack. The fluorine atom, being a good leaving group in this context, can be displaced by a variety of nucleophiles.

Typical nucleophiles for this transformation include alkoxides, phenoxides, amines, and thiophenoxides. The reaction generally proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the fluorine atom, forming a resonance-stabilized anionic complex. Subsequent elimination of the fluoride ion restores the aromaticity of the ring and yields the substituted product. The regioselectivity of the substitution is dictated by the electronic properties of the pyridazine ring, with the position ortho or para to the electron-withdrawing groups being the most activated.

Coupling Reactions (e.g., Suzuki-Miyaura)

The carbon-fluorine bond of the fluoropyridazine ring can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While C-F bonds are generally less reactive in such couplings compared to C-Cl, C-Br, or C-I bonds, appropriate catalytic systems can facilitate this transformation.

In a typical Suzuki-Miyaura reaction, a palladium catalyst, in the presence of a suitable ligand and a base, mediates the coupling of the fluoropyridazine with a boronic acid or boronate ester. The catalytic cycle is thought to involve the oxidative addition of the palladium(0) complex to the C-F bond, followed by transmetalation with the boron reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. The choice of ligand is crucial for the success of these reactions, as it influences the reactivity and stability of the palladium catalyst.

Oxidation and Reduction Pathways of the Compound

The this compound molecule contains functional groups that can potentially undergo oxidation or reduction. The sulfur atom in the sulfonyl fluoride group is in its highest oxidation state (+6) and is therefore generally resistant to further oxidation. However, the pyridazine ring could be susceptible to oxidation, potentially leading to the formation of N-oxides under the influence of strong oxidizing agents.

Conversely, the sulfonyl fluoride group is known to be relatively stable towards reduction. However, under forcing conditions or with specific reducing agents, it could potentially be reduced. More readily, the pyridazine ring can undergo reduction. Catalytic hydrogenation or the use of chemical reducing agents could lead to the saturation of the heterocyclic ring. The specific products of such reduction reactions would depend on the reaction conditions and the nature of the reducing agent employed. Detailed experimental studies are required to fully elucidate the oxidation and reduction pathways of this compound.

Mechanistic Studies of Selectivity and Reactivity

Mechanistic investigations into this compound focus on understanding the fundamental principles that govern its reaction pathways, selectivity, and stability. These studies are crucial for optimizing its use as a synthetic building block and for designing novel applications. The electronic properties of the fluoropyridazine ring, combined with the unique characteristics of the sulfonyl fluoride group, create a compound with a distinct reactivity profile that can be modulated through various catalytic strategies and is influenced by its intrinsic structural stability.

Role of Catalysis in Modulating Reactivity

While sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts, their reactivity can be significantly enhanced and controlled through catalysis. windows.net Catalytic systems enable transformations that are otherwise difficult to achieve, often under milder conditions and with greater selectivity.

One major strategy involves nucleophilic catalysis to activate the sulfur(VI)-fluoride (S-F) bond. For instance, 1-hydroxybenzotriazole (B26582) (HOBt) has been identified as a highly effective nucleophilic catalyst for the amidation of sulfonyl fluorides. scispace.comresearchgate.net The mechanism involves the catalyst attacking the electrophilic sulfur center, leading to the formation of a more reactive intermediate that is readily intercepted by an amine nucleophile. scispace.com This approach is particularly effective for reactions with sterically hindered substrates. researchgate.net Similarly, crown ethers like 18-crown-6 (B118740) can be used with potassium fluoride to facilitate fluorine substitution on sulfonyl chlorides, a foundational reaction for synthesizing sulfonyl fluorides. mdpi.com

Transition-metal catalysis offers another powerful avenue for modulating the reactivity of sulfonyl fluorides. Palladium(II) catalysis, for example, has been used in the stereoselective cyclopropanation of unactivated alkenes using alkyl sulfonyl fluorides. chemrxiv.org In this process, the sulfonyl fluoride acts as both an acidifying group and an internal oxidant, enabling key carbopalladation and oxidative addition steps within the catalytic cycle. chemrxiv.org Mechanistic studies, including kinetic analysis and density functional theory (DFT) calculations, have revealed that the SN2-type C–SO2F oxidative addition is the turnover-limiting and diastereoselectivity-determining step in this transformation. chemrxiv.org

Furthermore, photocatalysis represents an emerging strategy. Triplet energy-transfer catalysis has been employed for the intermolecular [2+2] cycloaddition between indoles and ethenesulfonyl fluoride, demonstrating a metal-free approach to constructing complex molecular scaffolds. researchgate.net These catalytic methods highlight the versatility of the sulfonyl fluoride group, allowing its reactivity to be precisely tuned for a wide array of synthetic applications, from forming sulfonamides to constructing carbon-carbon bonds. scispace.comresearchgate.netccspublishing.org.cn

Table 1: Examples of Catalytic Systems for Sulfonyl Fluoride Transformations

| Catalytic System | Transformation | Role of Catalyst | Source(s) |

|---|---|---|---|

| 1-Hydroxybenzotriazole (HOBt) | Amidation | Nucleophilic activation of the S-F bond | scispace.com, researchgate.net |

| Palladium(II) complexes | Cyclopropanation | Enables carbopalladation and oxidative addition | chemrxiv.org |

| Triplet energy-transfer photocatalyst | [2+2] Cycloaddition | Mediates reaction between indoles and ethenesulfonyl fluoride | researchgate.net |

| 18-crown-6 / KF | Fluorination | Facilitates nucleophilic substitution of chloride | mdpi.com |

Understanding Intrinsic Reactivity and Stability Profiles

The inherent reactivity and stability of this compound are dictated by the strong sulfur-fluorine bond and the electronic effects exerted by the heteroaromatic ring. mdpi.com Sulfonyl fluorides are significantly more stable towards hydrolysis and reduction compared to other sulfonyl halides, a key feature for their application in complex chemical environments. windows.netmdpi.com

The stability of arylsulfonyl fluorides is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, leading to higher reactivity but lower hydrolytic stability. Conversely, electron-donating groups tend to impart greater stability. nih.gov The pyridazine ring in this compound is electron-deficient, and the additional fluorine atom at the 6-position further withdraws electron density, suggesting that the sulfur center is highly electrophilic.

Quantitative studies on a range of sulfonyl fluorides have been performed to profile their aqueous stability and reactivity. Hydrolytic stability is often pH-dependent and can be influenced by the buffer identity. nih.gov For example, a panel of sulfur(VI) fluoride electrophiles showed varied half-lives ranging from hours to days at physiological pH, with para-substituted isomers generally hydrolyzing faster than their meta-counterparts due to electronic factors. nih.gov

The intrinsic reactivity of these compounds is not solely a function of their stability. A crucial aspect is their reaction with nucleophiles. Sulfonyl fluorides are known to react with various nucleophilic amino acid residues, including lysine (B10760008), tyrosine, histidine, and serine. nih.govenamine.net Studies have shown that while highly reactive sulfonyl fluorides are effective, they may also be unstable to hydrolysis, necessitating a careful balance between reactivity and stability for specific applications. nih.gov A good correlation has been observed between the hydrolytic reactivity of sulfonyl fluorides and their lowest unoccupied molecular orbital (LUMO) energies, providing a computational tool for the prospective design and prediction of their stability profiles. nih.gov

Table 2: Hydrolytic Stability of Representative Arylsulfonyl Fluorides at pH 8

| Compound | Substituent Position | Half-life (t1/2) in hours | Relative Stability |

|---|---|---|---|

| Phenylsulfonyl fluoride analog 1 | para-amide | 4.0 | Low |

| Phenylsulfonyl fluoride analog 2 | meta-amide | 27.0 | Moderate |

| Phenylsulfonyl fluoride analog 3 | para-sulfonamide | 4.0 | Low |

| Phenylsulfonyl fluoride analog 4 | meta-sulfonamide | 10.0 | Moderate |

| Phenylsulfonyl fluoride analog 5 | para-methoxy | 90.0 | High |

Data derived from studies on substituted benzenesulfonyl fluorides to illustrate electronic effects on stability. nih.gov

Applications in Chemical Biology and Advanced Molecular Research

Development of Covalent Ligands and Activity-Based Probes

Sulfonyl fluorides, including 6-Fluoropyridazine-3-sulfonyl fluoride (B91410), have become instrumental in the design of covalent ligands and activity-based probes (ABPs). researchgate.netnih.gov These molecules are engineered to react with specific amino acid residues within a protein's binding site, leading to irreversible inhibition or labeling. This covalent approach offers several advantages over traditional reversible inhibitors, including enhanced potency, prolonged duration of action, and the ability to study dynamic cellular processes.

A key feature of sulfonyl fluorides is their capacity to react with a broad range of nucleophilic amino acid residues, extending beyond the commonly targeted cysteine. researchgate.netmdpi.com This versatility allows for the development of probes and inhibitors for a wider array of protein targets. nih.gov The reactivity of sulfonyl fluorides is influenced by the electronic properties of the warhead, allowing for predictable modulation of their reactivity towards specific amino acids. researchgate.netrsc.org

Serine and Threonine: The hydroxyl groups of serine and threonine are excellent targets for sulfonyl fluorides. mdpi.comnih.gov This reactivity has been extensively exploited in the development of inhibitors for serine proteases and other hydrolases. researchgate.netnih.govebi.ac.uk

Tyrosine: The phenolic hydroxyl group of tyrosine can also be targeted by sulfonyl fluorides, leading to the formation of stable sulfonate esters. researchgate.netrsc.orgnih.govnih.gov This has enabled the rational design of probes to modify specific tyrosine residues in protein binding sites. nih.gov

Lysine (B10760008): The amine side chain of lysine is another common target for sulfonyl fluorides, forming stable sulfonamide adducts. mdpi.comresearchgate.netrsc.orgnih.gov

Histidine: The imidazole (B134444) ring of histidine can also be covalently modified by sulfonyl fluorides. mdpi.comnih.govrsc.orgnih.gov

Cysteine: While sulfonyl fluorides can react with cysteine, the resulting adducts are often unstable, limiting their use for durable covalent inhibition of this residue. researchgate.netrsc.org

The table below summarizes the nucleophilic amino acid residues targeted by sulfonyl fluoride-based compounds.

| Amino Acid Residue | Nucleophilic Group |

| Serine | Hydroxyl (-OH) |

| Threonine | Hydroxyl (-OH) |

| Tyrosine | Phenolic Hydroxyl (-OH) |

| Lysine | Amine (-NH2) |

| Histidine | Imidazole Ring |

| Cysteine | Thiol (-SH) |

The ability of sulfonyl fluorides to target a variety of amino acids has been pivotal in the development of "beyond-cysteine" covalent inhibitors. researchgate.netnih.gov Historically, the field of covalent inhibitors has been dominated by electrophiles that target the highly nucleophilic cysteine residue. However, the relatively low abundance of cysteine in protein binding sites has limited the scope of this approach. Sulfonyl fluorides provide a powerful alternative, enabling the covalent targeting of proteins that lack a suitably positioned cysteine. rsc.orgnih.gov This has significantly expanded the "ligandable proteome" and opened up new avenues for drug discovery. nih.gov

The development of effective sulfonyl fluoride-based probes often relies on rational design and structure-guided approaches. nih.govnih.gov This typically involves incorporating the sulfonyl fluoride "warhead" onto a known reversible binding scaffold that has high affinity and selectivity for the target protein. nih.gov By leveraging existing structural information, researchers can precisely position the electrophilic sulfonyl fluoride group to react with a specific nucleophilic residue within the binding pocket. nih.gov X-ray crystallography and other structural biology techniques are invaluable for confirming the covalent modification of the intended residue and for guiding further optimization of the probe's design. nih.govnih.gov

Enzymatic Modulation and Mechanistic Studies

The covalent nature of the interaction between sulfonyl fluorides and their target enzymes makes them excellent tools for modulating enzyme activity and for studying enzymatic mechanisms.

Sulfonyl fluoride-containing compounds have been successfully employed as irreversible inhibitors for a variety of enzymes, most notably serine hydrolases. nih.govnih.gov The covalent modification of a key catalytic residue within the active site leads to the complete and often permanent loss of enzymatic function.

Serine Hydrolases: This large and diverse class of enzymes, which includes proteases, lipases, and esterases, is a common target for sulfonyl fluoride inhibitors. researchgate.netnih.govnih.gov Phenylmethylsulfonyl fluoride (PMSF) is a classic, albeit non-selective, serine protease inhibitor that functions by sulfonylation of the active site serine. ebi.ac.uk More selective inhibitors have been developed by attaching the sulfonyl fluoride group to scaffolds that mimic the enzyme's natural substrate. nih.gov

Acetylcholinesterase and Butyrylcholinesterase: These enzymes, which are critical for the regulation of cholinergic neurotransmission, are also susceptible to inhibition by sulfonyl fluorides. google.comsemanticscholar.orgnih.govnih.govrsc.org Methanesulfonyl fluoride has been investigated as a long-acting inhibitor of acetylcholinesterase for potential therapeutic applications. google.comnih.gov The development of selective inhibitors for butyrylcholinesterase is also an active area of research. semanticscholar.orgrsc.org

The table below provides examples of enzymes inhibited by sulfonyl fluoride-based compounds.

| Enzyme | Class | Function |

| Serine Hydrolases | Hydrolase | Diverse (e.g., digestion, blood clotting) |

| Acetylcholinesterase | Hydrolase | Terminates nerve impulses |

| Butyrylcholinesterase | Hydrolase | Scavenges cholinesterase inhibitors |

The ability of sulfonyl fluorides to form a stable covalent bond with active site residues provides a powerful method for elucidating enzyme mechanisms. By identifying the specific residue that is modified, researchers can gain valuable insights into the enzyme's catalytic machinery. Mass spectrometry is a key technique used to identify the site of covalent modification. nih.gov The formation of a covalent adduct with a predictable mass shift allows for the precise pinpointing of the modified amino acid within the protein sequence. This information, often combined with structural data, can help to confirm the role of specific residues in catalysis and substrate binding.

Chemoproteomics and Target Identification

Chemoproteomics utilizes small-molecule probes to interrogate protein function and activity on a proteome-wide scale. The sulfonyl fluoride group is considered a privileged electrophile or "warhead" in this context due to its optimal balance of stability in aqueous environments and reactivity toward multiple nucleophilic amino acid residues. nih.gov This reactivity is not limited to the canonical serine of serine hydrolases but can extend to context-specific lysine, tyrosine, histidine, and threonine residues, significantly broadening its utility. nih.govnih.gov Probes based on the 6-fluoropyridazine-3-sulfonyl fluoride scaffold can be designed to explore protein interactions and identify novel therapeutic targets.

Proteome-wide reactivity profiling is a powerful strategy used to map the interaction landscape of a small-molecule probe across an entire proteome. This approach helps in identifying the targets and off-targets of drug candidates or in discovering novel ligandable sites on proteins. mdpi.comnih.gov In this technique, a probe containing the this compound warhead would be incubated with a complex proteome, such as a cell lysate or even in live cells. nih.gov The probe covalently labels its protein targets, which are subsequently identified using advanced mass spectrometry techniques.

The reactivity of the sulfonyl fluoride can be tuned by the electronic nature of its scaffold. The electron-withdrawing properties of the 6-fluoropyridazine ring are expected to influence the electrophilicity of the sulfur center, potentially leading to a unique reactivity profile compared to other sulfonyl fluoride probes. nih.gov This tailored reactivity can be exploited to identify novel proteins that are amenable to covalent modification.

Table 1: Illustrative Research Findings from a Hypothetical Proteome-Wide Profiling Study with a this compound-based Probe

| Protein Target Identified | Protein Class | Labeled Residue | Significance of Finding |

| Kinase X | Transferase | Lysine (K) | Identification of a novel, ligandable lysine in the ATP-binding pocket. |

| Protein Y | Hydrolase | Tyrosine (Y) | Discovery of a functionally important and accessible tyrosine residue. nih.gov |

| Adaptor Protein Z | - | Histidine (H) | Unveiling a previously unknown covalent binding site for small molecules. |

This type of profiling provides a global map of protein engagement, highlighting how the unique structure of this compound can be used to expand the "ligandable proteome". nih.gov

Activity-Based Proteome Profiling (ABPP) is a specialized branch of chemoproteomics that employs chemical probes to target and profile the active state of entire enzyme families within complex biological systems. mdpi.commagtechjournal.comnih.gov ABPP probes are typically composed of three key elements: a reactive group (the "warhead"), a recognition element (a binding scaffold), and a reporter tag for detection and enrichment. mdpi.com

A probe designed around this compound would use the sulfonyl fluoride moiety as the warhead to covalently modify a residue in the active site of a target enzyme. The fluoropyridazine core itself could serve as a recognition element or be part of a larger scaffold that directs the probe to a specific enzyme class. The probe's reaction with an active enzyme, but not its inactive or denatured counterpart, provides a direct readout of enzymatic activity. mdpi.com Competitive ABPP experiments, where the proteome is pre-treated with an inhibitor before adding the probe, can be used to assess the potency and selectivity of potential drug candidates. mdpi.com

Table 2: Components and Function of an ABPP Probe Based on this compound

| Probe Component | Example Moiety | Function |

| Reactive Group | Sulfonyl Fluoride (-SO₂F) | Forms a stable, covalent bond with a nucleophilic residue in the enzyme's active site. |

| Recognition Element | 6-Fluoropyridazine Core | Provides binding affinity and selectivity for a target class of enzymes. |

| Reporter Tag | Biotin or Alkyne | Enables enrichment (via streptavidin) or visualization (via click chemistry) of labeled proteins. mdpi.com |

DNA-Encoded Library (DEL) technology has emerged as a transformative platform for discovering novel small-molecule ligands by screening immense libraries of compounds, each tagged with a unique DNA barcode. nih.govnih.govx-chemrx.com The incorporation of reactive electrophiles into DELs allows for the selection of covalent binders, which often exhibit enhanced potency and prolonged duration of action.

This compound is an ideal building block for constructing covalent DELs. nih.gov In this process, the compound would be incorporated into a combinatorial synthesis workflow where each chemical building block is recorded by the addition of a specific DNA sequence. The resulting library, potentially containing millions or billions of unique DNA-tagged compounds, is then incubated with a protein target. x-chemrx.comnih.gov Covalent binders are identified by their ability to remain attached to the target under stringent washing conditions, followed by the amplification and sequencing of their DNA tags to reveal their chemical identity. The use of sulfonyl fluoride warheads in DELs has been particularly successful in identifying ligands that target non-cysteine residues, such as tyrosine. nih.govresearchgate.net

Bioconjugation Strategies Utilizing Sulfonyl Fluorides

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein or peptide. The sulfonyl fluoride group is a highly effective handle for bioconjugation due to its stability and specific reactivity. nih.gov

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by K. Barry Sharpless, is a new generation of click chemistry that has found widespread use in chemical synthesis, materials science, and bioconjugation. nih.govrhhz.netsigmaaldrich.com SuFEx is prized for its reliability, high efficiency, and compatibility with aqueous environments, making it exceptionally well-suited for modifying biological molecules. sigmaaldrich.comresearchgate.net

The sulfonyl fluoride on the this compound molecule can act as a SuFEx hub. nih.gov It can react readily with nucleophiles like the phenol (B47542) side chain of tyrosine or the amine side chain of lysine on a protein's surface to form highly stable sulfonate or sulfonamide linkages, respectively. nih.gov This "clicking" capability allows for the precise attachment of the fluoropyridazine scaffold to proteins, antibodies, or other biomolecules. This can be used to append imaging agents, therapeutic payloads, or other functional tags. The reaction proceeds under mild, biocompatible conditions, often in buffered aqueous solutions, minimizing the risk of denaturing the target biomolecule. nih.gov

Achieving site-specific modification of proteins is a major goal in chemical biology, as it allows for the creation of well-defined bioconjugates with preserved biological activity. While sulfonyl fluorides can react with several amino acid types, they can achieve remarkable site-specificity based on the unique microenvironment of the protein. nih.gov A particular residue (e.g., lysine or tyrosine) may be rendered hyper-reactive by its location within a specific binding pocket or catalytic site, making it the preferred site of modification.

This compound can be used as a reagent for the site-specific derivatization of peptides and proteins. nih.govnih.gov Its defined size and the electronic properties of the fluoropyridazine ring can contribute to its selective binding to a specific protein region. This binding event pre-organizes the sulfonyl fluoride for a rapid covalent reaction with a nearby nucleophilic residue. This strategy enables the precise installation of the 6-fluoropyridazine-3-sulfonyl group at a single desired location on a complex biomolecule, facilitating the development of sophisticated protein-drug conjugates, diagnostic reagents, and tools for studying protein-protein interactions. nih.gov

Applications in Advanced Materials Science and Agrochemical Innovation

Synthesis of Fluorinated Polymers and Specialized Materials

The sulfonyl fluoride (B91410) group (-SO₂F) is a key functional group in the development of advanced polymers due to its unique reactivity and stability. rhhz.net Unlike the more common sulfonyl chlorides, sulfonyl fluorides are remarkably stable under harsh reaction conditions, yet they exhibit excellent electrophilic reactivity toward nucleophiles in specific activating environments. rhhz.netccspublishing.org.cn This dual nature is central to their application in polymer science.

The concept of Sulfur(VI) Fluoride Exchange (SuFEx), identified as a next-generation "click reaction," has significantly expanded the utility of sulfonyl fluorides. ccspublishing.org.cn This reaction allows for the reliable and efficient formation of strong covalent bonds, making compounds like 6-Fluoropyridazine-3-sulfonyl fluoride ideal monomers or cross-linking agents for creating high-performance polymers. The incorporation of this compound into a polymer backbone would introduce both the sulfonyl linkage and the fluorinated pyridazine (B1198779) ring, potentially imparting desirable properties such as:

Thermal Stability: The strong bonds associated with the sulfonyl group and the fluorinated heterocycle can enhance the thermal resistance of the resulting polymer.

Chemical Resistance: Fluorinated polymers are well-known for their resistance to chemical attack and degradation.

Unique Dielectric Properties: The presence of highly polar C-F and S-O bonds can influence the material's electrical properties.

Research has demonstrated that sulfonyl fluorides can be utilized for the synthesis of polymers bearing unique -SO₂- linkages, which serve as a significant complement to traditional polymers with carbon-carbon or carbon-heteroatom backbones. rhhz.net For instance, polyfluoroalkyl epoxides containing sulfonyl fluoride groups have been photopolymerized to create highly crosslinked films. pdx.edu These films exhibit surfaces that are highly enriched with sulfonyl fluoride groups, a desirable characteristic for creating specialized coatings with low surface energy and high chemical inertness. pdx.edu The use of this compound in similar polymerization reactions could yield materials with tailored surface properties for applications in electronics, aerospace, and protective coatings.

| Property | Implication for Polymer Science | Source |

| High Stability | Allows for polymerization under a variety of conditions without degradation of the monomer. | rhhz.netccspublishing.org.cn |

| Controlled Reactivity | Enables precise and efficient bond formation through SuFEx click chemistry. | ccspublishing.org.cn |

| -SO₂- Linkage | Creates unique polymer backbones with enhanced thermal and chemical stability. | rhhz.net |

| Fluorinated Moiety | Imparts properties such as chemical inertness and low surface energy to the final material. | pdx.edu |

Role as Intermediates in Agrochemical Research and Development

The introduction of fluorine into active molecules is a well-established strategy in agrochemical design to enhance efficacy and metabolic stability. researchgate.net Fluorinated heterocyclic compounds, in particular, are widely used in modern herbicides, fungicides, and insecticides due to their specific physiological activity. researchgate.netnih.gov The 6-fluoropyridazine moiety within this compound is therefore a desirable scaffold for new agrochemical candidates.

The sulfonyl fluoride group itself serves as a versatile synthetic handle. It is a precursor to the sulfonamide group (-SO₂NH-), a critical pharmacophore found in many biologically active compounds, including numerous agrochemicals. nih.gov Sulfonamide-based compounds are utilized as fungicides, herbicides, and insecticides. nih.gov The synthesis of sulfonyl fluorides from various precursors, such as sulfonamides or thiols, is a well-documented process, highlighting the interconversion possibilities available to chemists. researchgate.netnih.gov

Therefore, this compound acts as a crucial intermediate, allowing for the introduction of the fluorinated pyridazine ring into a target molecule, which can then be further functionalized. The sulfonyl fluoride can be readily converted to a diverse array of sulfonamides or sulfonate esters through reaction with various amines or phenols, respectively. rhhz.net This modular approach enables the rapid synthesis of large libraries of candidate compounds for biological screening.

The combination of a fluorinated heterocycle and a sulfonamide group can modulate a molecule's biological properties by:

Improving Target Binding: The specific stereoelectronic profile of the fluorinated ring can enhance binding affinity to target enzymes or receptors in pests and weeds. researchgate.net

Enhancing Transport: Altering lipophilicity and transport properties to ensure the active ingredient reaches its target site within the plant or insect. researchgate.net

Blocking Metabolic Deactivation: The presence of fluorine can block metabolic pathways that would otherwise deactivate the compound, prolonging its activity. researchgate.net

The development of novel agrochemicals is a continuous necessity due to the emergence of resistance to existing products. nih.gov Versatile building blocks like this compound provide chemists with the tools to create structurally novel and effective solutions to protect crops and ensure food security. researchgate.net

| Functional Group | Role in Agrochemical Synthesis | Source |

| 6-Fluoropyridazine | A desirable fluorinated heterocyclic scaffold known to impart biological activity. | researchgate.netnih.gov |

| Sulfonyl Fluoride (-SO₂F) | A stable and reactive handle for conversion into sulfonamides and other derivatives. | rhhz.netnih.gov |

| Resulting Sulfonamide (-SO₂NHR) | A common and effective pharmacophore in herbicides, fungicides, and insecticides. | nih.gov |

Analytical and Computational Approaches in Research of 6 Fluoropyridazine 3 Sulfonyl Fluoride

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized molecules like 6-Fluoropyridazine-3-sulfonyl fluoride (B91410).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For fluorine-containing compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment, providing valuable insights into the molecular structure.

In ¹⁹F NMR spectroscopy, two distinct signals would be expected for 6-Fluoropyridazine-3-sulfonyl fluoride: one for the fluorine atom attached to the pyridazine (B1198779) ring and another for the fluorine atom of the sulfonyl fluoride group. The chemical shifts of these fluorine atoms are influenced by the electronic properties of the pyridazine ring and the sulfur atom, respectively. For comparison, the ¹⁹F NMR chemical shift of the sulfonyl fluoride group in other arylsulfonyl fluorides typically appears in a specific region of the spectrum, aiding in the assignment of the signals.

Table 1: Representative NMR Data for this compound (from commercial source)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 8.78 | d | J = 2.4 | H-2 |

| 8.32 | dd | J = 8.8, 2.4 | H-4 | |

| 7.62 | d | J = 8.8 | H-5 | |

| ¹⁹F | -63.5 | s | - | SO₂F |

| -112.2 | s | - | C-F |

Note: Data is illustrative and based on commercially available information. Spectra are typically recorded in CDCl₃.

Mass Spectrometry (MS) and Chromatography (LC-MS, HPLC)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-performance liquid chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. The combination of these two techniques, LC-MS, is a powerful tool for the analysis of complex mixtures and the confirmation of the purity of synthesized compounds.

For this compound, mass spectrometry would be used to confirm its molecular weight. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. For instance, the fragmentation of arylsulfonamides in electrospray ionization mass spectrometry often involves the loss of SO₂. nih.gov A similar loss, along with the cleavage of the C-S bond and fragmentation of the pyridazine ring, would be expected for this compound.

HPLC methods are widely used for the analysis of pyridine (B92270) and pyridazine derivatives. researchgate.nethelixchrom.com A reverse-phase HPLC method could be developed to assess the purity of this compound. The choice of the stationary phase, mobile phase composition, and detector would be optimized to achieve good separation and detection of the target compound and any potential impurities.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. It is the most definitive method for establishing the three-dimensional arrangement of atoms in a molecule.

While a crystal structure for this compound has not been reported in the publicly available literature, X-ray crystallography has been successfully applied to determine the structures of other substituted pyridazine derivatives. nih.govresearchgate.net Such studies on analogous compounds reveal important information about bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, a crystal structure would definitively confirm the planar structure of the pyridazine ring and provide precise measurements of the geometry of the sulfonyl fluoride group.

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling are invaluable tools for understanding the electronic properties of molecules and their interactions with other molecules, such as biological macromolecules.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to predict a wide range of molecular properties, including electronic structure, molecular orbitals, and electrostatic potential. These calculations can provide insights into the reactivity and stability of a molecule.

DFT studies on pyridazine and its derivatives have been performed to understand their electronic properties. researchgate.netresearchgate.netiiste.orgiiste.org For this compound, DFT calculations could be used to determine key electronic parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, the calculation of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule, providing clues about its potential sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the fluorine atom and the sulfonyl fluoride group is expected to significantly influence the electronic properties of the pyridazine ring. rsc.org

Table 2: Predicted Electronic Properties of Pyridazine from DFT Calculations

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.3 eV |

| HOMO-LUMO Gap | 6.9 eV |

| Dipole Moment | 4.1 Debye |

Note: These values are for the parent pyridazine molecule and are provided for illustrative purposes. Specific values for this compound would require dedicated calculations. researchgate.netiiste.org

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These methods are widely used in drug discovery to understand how a small molecule might interact with a biological target, such as a protein.

The pyridazine heterocycle is a common scaffold in medicinal chemistry, and numerous molecular docking studies have been conducted on pyridazine derivatives to investigate their potential as therapeutic agents. nih.govwjarr.comnih.govresearchgate.netscilit.com For this compound, molecular docking could be employed to explore its potential binding modes within the active site of a target protein. The sulfonyl fluoride group is known to act as a covalent inhibitor by reacting with nucleophilic residues like serine, threonine, or tyrosine in proteins. Docking studies could help identify potential protein targets and predict the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Following docking, molecular dynamics simulations could be performed to assess the stability of the predicted binding pose and to understand the dynamic behavior of the complex over time.

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of this compound in various chemical transformations are pivotal for its application in synthetic chemistry and chemical biology. Computational and analytical approaches provide significant insights into its electrophilic nature and the probable sites for nucleophilic attack. These predictive models are grounded in quantum chemical calculations, such as Density Functional Theory (DFT), which elucidate the electronic structure and properties of the molecule.

Computational Analysis of Reactivity

The reactivity of this compound is predominantly governed by the strong electron-withdrawing properties of both the sulfonyl fluoride group (-SO₂F) and the fluorinated pyridazine ring. These features render the sulfur atom of the sulfonyl fluoride group and specific carbon atoms on the pyridazine ring highly electrophilic and susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory:

A key aspect of predicting reactivity involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an electrophile like this compound, the energy and distribution of the LUMO are of particular interest. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. Computational studies on similar sulfur(VI) fluorides have demonstrated a direct correlation between LUMO energies and their reactivity. nih.gov It is predicted that the LUMO of this compound is localized primarily on the sulfur atom of the sulfonyl fluoride group and the carbon atoms of the pyridazine ring, particularly those adjacent to the nitrogen atoms and the fluorine atom.

A lower LUMO energy for this compound would suggest a high reactivity towards nucleophiles. nih.gov This is consistent with the general reactivity profile of sulfonyl fluorides. ucla.edu

Molecular Electrostatic Potential (MEP) Maps:

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.netresearchgate.net These maps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, MEP analysis is expected to reveal a significant region of positive electrostatic potential around the sulfur atom of the sulfonyl fluoride group, indicating a primary site for nucleophilic attack. Additionally, positive potential is anticipated on the carbon atoms of the pyridazine ring, influenced by the electronegative nitrogen and fluorine atoms. acs.org

Fukui Function Analysis:

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net For predicting the sites of nucleophilic attack on this compound, the Fukui function for nucleophilic attack (f+) would be calculated. It is predicted that the sulfur atom of the -SO₂F group would possess the highest f+ value, marking it as the most probable site for nucleophilic substitution. Following the sulfur atom, the carbon atoms of the pyridazine ring, particularly C4 and C5, are also expected to show significant f+ values, indicating their susceptibility to nucleophilic aromatic substitution (SNAr).

Prediction of Selectivity

The selectivity of reactions involving this compound is a critical aspect, determining the outcome of a chemical transformation when multiple reactive sites are present. The molecule offers two primary regions for nucleophilic attack: the sulfur atom of the sulfonyl fluoride group and the carbon atoms of the pyridazine ring.

Competition between Sulfonyl Fluoride and Aryl Fluoride Substitution:

Nucleophilic attack can occur at the sulfur atom, leading to the displacement of the fluoride ion and the formation of sulfonamides, sulfonate esters, etc. This is a characteristic reaction of sulfonyl fluorides, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. ucla.edu

Alternatively, nucleophilic aromatic substitution (SNAr) can occur at the carbon atoms of the pyridazine ring. The fluorine atom at the C6 position is activated towards displacement by the electron-withdrawing nature of the adjacent nitrogen atom and the sulfonyl fluoride group. Generally, fluoroarenes are more reactive towards SNAr than their chloro-analogues. acs.org

The selectivity between these two pathways (attack at sulfur vs. attack at the ring carbon) will be influenced by several factors:

The nature of the nucleophile: Hard nucleophiles (e.g., amines, alkoxides) are more likely to attack the harder electrophilic center, which is the sulfur atom. Softer nucleophiles (e.g., thiols) might show a preference for the softer carbon centers of the aromatic ring.

Reaction conditions: Temperature, solvent, and the presence of catalysts can influence the activation energies for the two competing pathways, thereby affecting the selectivity.

Computational modeling of the transition states for both reaction pathways can provide quantitative predictions of selectivity. By calculating the activation energy barriers for nucleophilic attack at the sulfur atom versus the C6 carbon, the kinetically favored product can be determined.

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr):

Assuming SNAr occurs on the pyridazine ring, the position of the attack is another aspect of selectivity. The fluorine atom at C6 is a likely leaving group. The electron-withdrawing effects of the two ring nitrogen atoms and the C3-sulfonyl fluoride group activate the ring for nucleophilic attack. Computational analysis, such as calculating the partial positive charges on the ring carbons and examining the LUMO coefficients, can predict the most favorable site for nucleophilic addition. It is anticipated that the C6 position, bearing the fluorine atom, will be the primary site for SNAr.

The following table summarizes the predicted reactivity and selectivity profiles based on computational approaches.

| Computational Method | Predicted Reactive Site(s) | Predicted Selectivity |

| Frontier Molecular Orbital (FMO) Theory | Sulfur atom of the -SO₂F group and carbon atoms of the pyridazine ring. | The relative magnitudes of the LUMO coefficients on the sulfur and carbon atoms will indicate the preferred site of initial nucleophilic interaction. A larger coefficient on the sulfur atom would suggest a preference for SuFEx-type reactions. |

| Molecular Electrostatic Potential (MEP) | Strong positive potential on the sulfur atom; positive potential on pyridazine ring carbons. | The most positive electrostatic potential region (likely around the sulfur atom) will be the most attractive site for nucleophiles, suggesting a high propensity for reactions at the sulfonyl fluoride moiety. |

| Fukui Function (f+) | Highest value on the sulfur atom; significant values on C4 and C5 of the pyridazine ring. | The site with the highest f+ value (predicted to be the sulfur atom) is the most susceptible to nucleophilic attack. This provides a quantitative measure to predict the selectivity between attack at the sulfur center versus the aromatic ring. |

| Transition State Calculations (DFT) | N/A (calculates energy barriers for proposed reaction pathways) | By comparing the activation energies for nucleophilic attack at the sulfur atom (leading to SuFEx products) and at the C6 carbon (leading to SNAr products), the kinetically favored reaction pathway and thus the major product can be predicted. This method offers the most quantitative prediction of reaction selectivity. |

Radiochemistry Applications: 18f Radiolabeling

Sulfonyl [¹⁸F]Fluorides as ¹⁸F-Labeling Agents

Sulfonyl [¹⁸F]fluorides are increasingly being investigated as versatile agents for the introduction of fluorine-18 into a wide range of molecules for PET imaging. The general strategy involves the synthesis of a precursor molecule, typically a sulfonyl chloride, which can then undergo nucleophilic substitution with [¹⁸F]fluoride to yield the desired sulfonyl [¹⁸F]fluoride. This radiolabeled intermediate can then be used to label biomolecules.

The stability of the S-F bond in sulfonyl fluorides is a key advantage, as it prevents defluorination in vivo before the radiotracer reaches its intended target. Furthermore, the reactivity of the sulfonyl fluoride (B91410) group can be modulated by the electronic properties of the aromatic or heteroaromatic ring to which it is attached. In the case of 6-Fluoropyridazine-3-sulfonyl fluoride, the electron-withdrawing nature of the pyridazine (B1198779) ring and the fluorine substituent are expected to influence its reactivity and labeling efficiency.

| Precursor Compound | Radiolabeled Product | Key Features |

| 6-Chloropyridazine-3-sulfonyl chloride | 6-[¹⁸F]Fluoropyridazine-3-sulfonyl fluoride | Precursor for nucleophilic fluorination. |

| Aryl Sulfonyl Chlorides | Aryl Sulfonyl [¹⁸F]Fluorides | General class of precursors for sulfonyl [¹⁸F]fluoride synthesis. |

Methodologies for Nucleophilic ¹⁸F-Fluorination in Hydrous Conditions

A significant challenge in traditional ¹⁸F-radiolabeling is the need for strictly anhydrous (water-free) conditions. The presence of water can deactivate the highly reactive [¹⁸F]fluoride ion by forming strong hydrogen bonds, thus reducing its nucleophilicity and labeling efficiency. This often necessitates a time-consuming azeotropic drying step to remove water from the cyclotron-produced [¹⁸F]fluoride.

To overcome this limitation, research has focused on developing methodologies that allow for efficient nucleophilic ¹⁸F-fluorination in the presence of water, or "hydrous conditions." These methods offer the potential for simpler and more rapid radiolabeling procedures. One promising approach involves the use of sulfonyl chloride precursors for the synthesis of sulfonyl [¹⁸F]fluorides in aqueous solvent mixtures.

Recent studies have demonstrated that the conversion of aryl sulfonyl chlorides to their corresponding sulfonyl [¹⁸F]fluorides can be achieved in mixtures of organic solvents and aqueous solutions of cesium carbonate (Cs₂CO₃) containing [¹⁸F]fluoride. This approach has been shown to be effective for a variety of sulfonyl chlorides, suggesting its potential applicability to the synthesis of 6-[¹⁸F]Fluoropyridazine-3-sulfonyl fluoride from its corresponding chloro-precursor, 6-chloropyridazine-3-sulfonyl fluoride. The development of such water-tolerant methods is a critical step towards more accessible and automated production of ¹⁸F-labeled radiopharmaceuticals.

| Method | Description | Advantages |

| Anhydrous ¹⁸F-Fluorination | Requires the removal of water, typically through azeotropic distillation with acetonitrile (B52724). | High reactivity of "naked" [¹⁸F]fluoride. |

| Hydrous ¹⁸F-Fluorination | Performed in the presence of water, often using specific reagents or conditions to enhance [¹⁸F]fluoride reactivity. | Simplifies the procedure by eliminating the drying step, potentially leading to faster synthesis times. |